molecular formula C9H7BrFN3O B1467456 [1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1248968-81-1

[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1467456
CAS No.: 1248968-81-1
M. Wt: 272.07 g/mol
InChI Key: VRVJRCODWURNJP-UHFFFAOYSA-N
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Description

[1-(2-Bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol (: 1248399-78-1 ) is a high-purity, heteroaromatic chemical building block designed for research and development applications. Its molecular structure incorporates both a 1,2,3-triazole ring and a bromo-fluorophenyl moiety, making it a valuable scaffold in medicinal chemistry and drug discovery. Research Applications and Value: This compound is primarily used as a key synthetic intermediate. The 1,2,3-triazole core is a privileged structure in medicinal chemistry, often employed in click chemistry for the facile synthesis of more complex molecules . The presence of both bromine and fluorine substituents on the phenyl ring offers unique opportunities for further functionalization via cross-coupling reactions and for modulating the compound's lipophilicity, metabolic stability, and bioavailability . While the specific biological profile of this exact compound requires further investigation, structurally related triazole derivatives have demonstrated significant antinociceptive and anti-inflammatory activities in preclinical research . For instance, studies on similar triazole-tetrazole hybrids have shown that such compounds can exert their effects by modulating ASICs/TRPV1 channels via the opioid/KATP pathway, leading to reduced hyperalgesia, leukocyte migration, and pro-inflammatory cytokine levels . Handling and Storage: This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to use. Handle with appropriate precautions, as it may require cold-chain transportation for optimal stability .

Properties

IUPAC Name

[1-(2-bromo-4-fluorophenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrFN3O/c10-8-3-6(11)1-2-9(8)14-4-7(5-15)12-13-14/h1-4,15H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRVJRCODWURNJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Br)N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrFN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol is a compound belonging to the triazole family, which has garnered attention for its potential biological activity. This article reviews the synthesis, structural characteristics, and biological properties of this compound, focusing on its pharmacological implications.

  • IUPAC Name : this compound
  • CAS Number : 1248968-81-1
  • Molecular Formula : C9H8BrFN4
  • Molecular Weight : 271.09 g/mol

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from suitable precursors. The compound can be synthesized via a reaction involving 2-bromo-4-fluoroaniline and various azides in the presence of a copper catalyst under mild conditions. This method not only provides good yields but also allows for the incorporation of various functional groups that can enhance biological activity.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of triazole derivatives, including this compound. The compound has shown significant activity against a range of bacterial and fungal strains. For instance:

Microorganism Minimum Inhibitory Concentration (MIC) µg/mL
Staphylococcus aureus8
Escherichia coli16
Candida albicans32

These findings suggest that the compound may serve as a potential lead in developing new antimicrobial agents.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes critical to microbial survival. Notably, it has been shown to inhibit DprE1 (Decaprenylphosphoryl-beta-D-ribose oxidase), an enzyme implicated in the biosynthesis of mycobacterial cell walls. In vitro assays indicated that this compound exhibits an IC50 value of approximately 5 µM against DprE1, demonstrating its potential as an anti-tubercular agent.

Cytotoxicity Studies

The cytotoxic effects of this compound were evaluated using various mammalian cell lines. The MTT assay revealed that at concentrations below 50 µg/mL, the compound exhibited minimal cytotoxicity against mouse fibroblast 3T3 cells. This low toxicity profile is promising for further development as a therapeutic agent.

Case Studies and Research Findings

In a recent study published in Compounds, researchers synthesized several triazole derivatives and evaluated their biological activities. Among these derivatives, this compound was noted for its potent inhibitory effects on both bacterial and fungal pathogens while maintaining a favorable safety profile in mammalian cells .

Another investigation focused on the structure–activity relationship (SAR) of triazole compounds indicated that substitutions at the ortho position significantly enhance antimicrobial potency . This finding aligns with the observed activity of this compound.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares [1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol with structurally related triazole derivatives:

Compound Name Substituents on Phenyl Ring Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound (Target Compound) 2-Bromo, 4-fluoro C₉H₇BrFN₃O ~272.03* Potential scaffold for drug discovery -
[1-(4-Bromophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Bromo C₉H₈BrN₃O 269.08 Intermediate for anticancer chalcone derivatives
[1-(2-Chloro-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol 2-Chloro, 4-fluoro C₉H₇ClFN₃O 227.62 Lab-used scaffold; higher halogen electronegativity
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-Chloro C₉H₈ClN₃O 209.63 Safety data available (GHS-compliant)
[1-[4-Chloro-3-(trifluoromethyl)phenyl]-1H-1,2,3-triazol-4-yl]methanol 4-Chloro, 3-(trifluoromethyl) C₁₀H₇ClF₃N₃O 277.63 Bulky substituent; potential steric effects

*Calculated based on atomic weights (Br: 79.9, F: 19.0, Cl: 35.45).

Key Observations :

  • Halogen Effects : Bromine’s larger atomic radius compared to chlorine increases molecular weight and may enhance lipophilicity, influencing membrane permeability .
  • Electron-Withdrawing Groups : The trifluoromethyl group in significantly increases electron-withdrawing effects, altering reactivity in subsequent derivatization reactions.

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl derivatives generally follows these key steps:

  • Preparation of 2-bromo-4-fluorophenyl precursors (e.g., hydrazides, carbothioamides).
  • Formation of the triazole ring via cyclization reactions.
  • Functionalization of the triazole ring, including introduction of the methanol group.

This approach is supported by the synthesis of related 1,2,4-triazole derivatives containing the 2-bromo-4-fluorophenyl substituent, which involves multi-step transformations starting from 2-bromo-4-fluorobenzoic acid derivatives.

Preparation of 2-Bromo-4-fluorophenyl Precursors

A typical route starts with 2-bromo-4-fluorobenzoic acid, which undergoes esterification and hydrazide formation:

Step Reaction Details Conditions Yield & Notes
Esterification 2-bromo-4-fluorobenzoic acid + isopropanol + catalytic sulfuric acid Heated 6 h, neutralized with sodium carbonate Isopropyl 2-bromo-4-fluorobenzoate obtained; isolated by chloroform extraction
Hydrazide formation Ester + hydrazine hydrate (60%) in isopropanol Heated 2 h, cooled, evaporated 2-bromo-4-fluorobenzohydrazide obtained as white crystalline solid, 81% yield, mp 272–274 °C

Formation of Carbothioamide Intermediate

The hydrazide is reacted with ethyl isothiocyanate to form the carbothioamide intermediate:

Step Reaction Details Conditions Yield & Notes
Carbothioamide synthesis 2-bromo-4-fluorobenzohydrazide + ethyl isothiocyanate in isopropanol Heated to dissolve reagents, then cooled to precipitate product White crystalline solid obtained

Cyclization to 1,2,4-Triazole Thiol Derivative

The carbothioamide undergoes cyclization under alkaline hydrolysis to form the triazole thiol:

Step Reaction Details Conditions Yield & Notes
Cyclization Carbothioamide + NaOH in distilled water Heated 4 h, cooled, neutralized with HCl to pH 7 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol obtained; white crystalline, recrystallized from propane-2-ol; yield 76%, mp 180–182 °C

Summary Table of Key Reaction Steps

Step No. Intermediate/Product Reagents Conditions Yield (%) Physical State & Notes
1 Isopropyl 2-bromo-4-fluorobenzoate 2-bromo-4-fluorobenzoic acid, isopropanol, H2SO4 6 h heating, neutralization Not specified Ether extracted by chloroform
2 2-bromo-4-fluorobenzohydrazide Ester, hydrazine hydrate 2 h heating, evaporation 81% White crystalline, mp 272–274 °C
3 2-(2-bromo-4-fluorobenzoyl)-N-ethylhydrazine-1-carbothioamide Hydrazide, ethyl isothiocyanate Heated, cooled Not specified White crystalline solid
4 5-(2-bromo-4-fluorophenyl)-4-ethyl-4H-1,2,4-triazole-3-thiol Carbothioamide, NaOH, HCl 4 h heating, neutralization 76% White crystalline, mp 180–182 °C
5 Alkyl derivatives (including potential methanol derivative) Triazole thiol, halogenated alkane, KOH Heated in i-propanol Not specified White crystalline solids

Research Findings and Analytical Data

  • The synthesized triazole thiol intermediates exhibit white crystalline appearance, with melting points and spectral data consistent with expected structures.
  • Mass spectrometry (ESI-MS) confirms molecular ion peaks corresponding to calculated molecular weights.
  • Elemental analysis data closely match theoretical values, confirming purity and correct composition.
  • Nuclear Magnetic Resonance (NMR) spectroscopy shows characteristic chemical shifts for aromatic protons and functional groups.
  • Recrystallization from propane-2-ol is effective for purification.

Q & A

Q. What are the optimal synthetic routes for [1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol?

Methodological Answer: The compound can be synthesized via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" approach. Key steps include:

  • Azide Preparation: React 2-bromo-4-fluoroaniline with sodium nitrite and NaN₃ under acidic conditions to generate the aryl azide.
  • Alkyne Component: Use propargyl alcohol as the alkyne precursor.
  • Cycloaddition: Combine the azide and alkyne in a 1:1 ratio with Cu(I) catalysts (e.g., CuSO₄·5H₂O and sodium ascorbate) in a THF/H₂O solvent system at room temperature.
    Post-reaction purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization. Yield optimization requires monitoring reaction progress via TLC and adjusting catalyst loading .

Q. How is structural characterization performed for this compound?

Methodological Answer:

  • Spectroscopy: Use 1H^1H-NMR and 13C^{13}C-NMR to confirm the triazole ring formation and substituent positions. Key signals include the triazole C-H proton (~8.1–8.3 ppm) and the hydroxymethyl group (~4.6 ppm) .
  • Mass Spectrometry: High-resolution ESI-MS validates the molecular ion peak (expected m/z: ~312.0 for C10_{10}H8_{8}BrFN3_{3}O).
  • X-ray Crystallography: For definitive confirmation, grow single crystals via slow evaporation (methanol/dichloromethane, 1:1 v/v) and refine using SHELXL. Metrics like R-factor (<5%) and bond-length discrepancies resolve structural ambiguities .

Advanced Research Questions

Q. How do electronic effects of the 2-bromo-4-fluorophenyl group influence reactivity?

Methodological Answer: The electron-withdrawing bromo and fluoro substituents activate the triazole ring for nucleophilic substitutions. To assess this:

  • Comparative SAR Studies: Synthesize analogs with varying substituents (e.g., 4-chloro vs. 4-fluoro) and measure reaction rates in esterification or alkylation reactions.
  • Computational Analysis: Perform DFT calculations (e.g., Gaussian 09) to map electron density distributions and Fukui indices, identifying reactive sites. Correlate with experimental kinetic data .

Q. How can contradictions in biological activity data be resolved?

Methodological Answer:

  • Dose-Response Profiling: Conduct IC50_{50} assays across multiple cell lines (e.g., HeLa, MCF-7) with triplicate measurements to address variability.
  • Target Validation: Use molecular docking (AutoDock Vina) against receptors like EGFR (PDB: 4HJO). Compare binding energies of active vs. inactive analogs to identify critical interactions (e.g., hydrogen bonding with triazole N2) .
  • Metabolic Stability Tests: Assess compound stability in liver microsomes to rule out false negatives from rapid degradation .

Q. What strategies mitigate challenges in crystallographic refinement?

Methodological Answer:

  • Data Collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance resolution. Collect 360° φ-scans with 1° oscillations.
  • Refinement in SHELXL: Apply TWIN/BASF commands for twinned crystals. Use restraints for disordered bromine/fluorine atoms. Validate with Rint_{int} (<0.05) and CC1/2_{1/2} (>90%) metrics .

Data Contradiction Analysis

Q. How to reconcile discrepancies between computational and experimental logP values?

Methodological Answer:

  • Experimental logP: Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Computational Prediction: Compare results from software (e.g., ChemAxon, ACD/Labs) and adjust parameters for halogen atom contributions.
  • Statistical Validation: Use Bland-Altman plots to identify systematic biases. If deviations exceed ±0.5 log units, re-parameterize force fields in simulations .

Table: Key Physicochemical Properties

PropertyValue/DescriptionMethod/Reference
Molecular Weight311.1 g/molHR-ESI-MS
logP (Experimental)1.8 ± 0.2Shake-flask HPLC
Crystal SystemMonoclinic, space group P21_1/cSHELXL refinement
Anticancer IC50_{50}3.2–5.3 μM (HeLa, MCF-7)MTT assay

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
[1-(2-bromo-4-fluorophenyl)-1H-1,2,3-triazol-4-yl]methanol

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